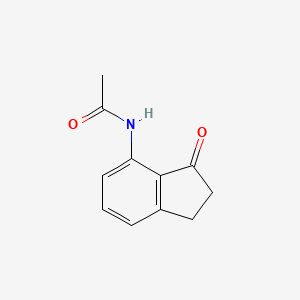

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Description

BenchChem offers high-quality N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-oxo-1,2-dihydroinden-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-3-8-5-6-10(14)11(8)9/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBILVRMVDFLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515137 | |

| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58161-36-7 | |

| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Molecule of Latent Potential in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS Number: 58161-36-7), a small molecule belonging to the indanone class of compounds. While specific research on this particular molecule is limited, this paper aims to provide a valuable resource for researchers, scientists, and drug development professionals by extrapolating from the known synthesis, properties, and biological activities of structurally related indanone and acetamide derivatives. This guide will cover its fundamental chemical properties, propose a putative synthesis pathway, discuss potential biological activities and mechanisms of action based on its chemical scaffold, and outline standard protocols for its analytical characterization. The intent is to lay a foundational framework to stimulate and guide future research into the therapeutic potential of this under-investigated compound.

Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-indanone framework is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] This privileged scaffold is a cornerstone in the development of therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The inherent structural features of the indanone ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, by incorporating both the indanone core and an acetamide functional group, presents an intriguing candidate for drug discovery. The acetamide moiety is also prevalent in many pharmaceuticals and is known to influence properties such as solubility, stability, and receptor-binding interactions.[2] This guide will, therefore, explore the untapped potential of this specific molecule by leveraging the wealth of knowledge surrounding its constituent chemical classes.

Physicochemical Properties and Data

A summary of the known and predicted physicochemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is presented below. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 58161-36-7 | ChemScene[3] |

| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene[3] |

| Molecular Weight | 189.21 g/mol | ChemScene[3] |

| Topological Polar Surface Area | 46.17 Ų | ChemScene[3] |

| LogP (predicted) | 1.7739 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Putative Synthesis Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the amide bond as a key step, starting from an amino-indanone precursor.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for successful implementation.

-

Nitration of 1-Indanone:

-

To a solution of 1-indanone in concentrated sulfuric acid, cooled to 0°C, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid).

-

Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified duration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-indanone product.

-

Filter, wash with cold water until neutral, and dry the product. This step is expected to yield a mixture of isomers, requiring purification to isolate the desired 4-nitro-2,3-dihydro-1H-inden-1-one.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified 4-nitro-2,3-dihydro-1H-inden-1-one in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

If using SnCl₂·2H₂O, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the resulting 4-amino-2,3-dihydro-1H-inden-1-one by column chromatography.

-

-

Acetylation of the Amine:

-

Dissolve the 4-amino-2,3-dihydro-1H-inden-1-one in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

-

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Activity and Mechanism of Action (Hypothesized)

The biological profile of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has not been experimentally determined. However, based on the activities of related indanone derivatives, we can speculate on its potential therapeutic applications and mechanisms of action.

-

Anti-inflammatory Activity: Many indanone derivatives exhibit anti-inflammatory properties.[4] The mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Further investigation into its effects on cytokine production (e.g., TNF-α, IL-6) in cellular models of inflammation would be a valuable starting point.

-

Anticancer Potential: Certain acetamide and indanone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6] Possible mechanisms include the inhibition of kinases involved in cell proliferation and survival, induction of apoptosis, or cell cycle arrest. Screening against a panel of cancer cell lines would be necessary to explore this potential.

-

Neuroprotective Effects: The indanone scaffold is present in drugs used to treat neurodegenerative diseases. For instance, donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, features an indanone core. It is plausible that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide could exhibit inhibitory activity against enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) or cholinesterases.[2]

Caption: Hypothesized biological targets and effects.

Analytical Characterization Protocols

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques for a molecule of this nature would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include aromatic protons, methylene protons of the indanone ring, and a singlet for the acetyl methyl group, as well as a signal for the amide proton.

-

¹³C NMR: To identify the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon, aromatic carbons, methylene carbons, and the methyl carbon of the acetyl group.

-

2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons and to fully assign the structure.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Electron Impact (EI) or Electrospray Ionization (ESI): To determine the molecular weight and to study the fragmentation pattern, which can provide further structural information.

Infrared (IR) Spectroscopy

-

To identify the presence of key functional groups. Expected characteristic absorption bands would include:

-

N-H stretching (amide)

-

C=O stretching (ketone and amide)

-

C-N stretching (amide)

-

Aromatic C-H and C=C stretching

-

High-Performance Liquid Chromatography (HPLC)

-

To assess the purity of the compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

Conclusion and Future Directions

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents a molecule with significant, yet unexplored, potential in the field of drug discovery. Its chemical structure, combining the privileged indanone scaffold with an acetamide moiety, suggests a range of possible biological activities, from anti-inflammatory and anticancer to neuroprotective effects. This technical guide has provided a foundational understanding of this compound by examining its physicochemical properties, proposing a viable synthetic route, and hypothesizing its biological relevance based on the well-documented activities of its structural relatives.

The conspicuous absence of dedicated research on this molecule underscores a clear opportunity for novel investigation. Future work should focus on the successful synthesis and purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, followed by a comprehensive in vitro screening campaign to elucidate its biological activity profile. Subsequent mechanistic studies on promising "hits" could then pave the way for its development as a lead compound for new therapeutic agents. It is our hope that this guide will serve as a catalyst for such research endeavors.

References

-

Sheridan, H., Frankish, N., & McCabe, T. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o958. [Link]

-

Rodríguez, R., León, O., Quiroga, F., & Cifuentes, J. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]

-

Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (2023). RSC Advances, 13(38), 26655-26671. [Link]

-

Zhang, T., McCabe, T., Marzec, B., Frankish, N., & Sheridan, H. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o958. [Link]

-

Carbone, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(11), 13957-13971. [Link]

-

Wang, X., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1499. [Link]

-

Li, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293-299. [Link]

-

Słoczyńska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2235-2262. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The document details a well-established synthetic route commencing from 4-amino-2,3-dihydro-1H-inden-1-one, focusing on the critical acetylation step. The guide offers a causality-driven explanation of experimental choices, detailed step-by-step protocols, and a thorough discussion of reaction mechanisms, safety considerations, and characterization techniques. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of enzyme inhibitors and receptor ligands. The introduction of an acetamido group at the 4-position of the indanone ring, as in N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, further enhances its potential for forming specific hydrogen bonding interactions with biological targets.

This guide focuses on a direct and efficient synthetic pathway to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, emphasizing a robust and reproducible experimental protocol.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, points to a straightforward disconnection at the amide bond. This reveals 4-amino-2,3-dihydro-1H-inden-1-one as the immediate precursor. The forward synthesis, therefore, hinges on the selective N-acetylation of this aminoindanone.

Caption: Retrosynthetic approach for the target molecule.

The primary challenge in this synthesis is the chemoselective acetylation of the aromatic amino group in the presence of the ketone functionality. While ketones can react with acylating agents, the nucleophilicity of the aromatic amine is significantly greater, allowing for selective N-acetylation under appropriate reaction conditions.

Synthesis of the Precursor: 4-Amino-2,3-dihydro-1H-inden-1-one

The starting material, 4-amino-2,3-dihydro-1H-inden-1-one, is commercially available from various suppliers.[2][3] For researchers opting to synthesize this precursor, a common route involves the nitration of 1-indanone followed by reduction of the resulting 4-nitro-1-indanone.

The Core Reaction: Acetylation of 4-Amino-2,3-dihydro-1H-inden-1-one

The central transformation in this synthesis is the acetylation of the primary aromatic amine of 4-amino-2,3-dihydro-1H-inden-1-one. A highly effective and widely used method for this purpose employs acetic anhydride as the acetylating agent in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of the acetate leaving group and deprotonation of the nitrogen to yield the stable amide product. A base, such as triethylamine, is typically added to neutralize the acetic acid byproduct, driving the reaction to completion. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.

Sources

An In-depth Technical Guide to the Physical Properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a unique molecule of interest within the broader class of indanone derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. A thorough understanding of the physical properties of its derivatives is paramount for their effective application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, offering valuable insights for researchers in the pharmaceutical and chemical sciences. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with robust, computationally predicted values to offer a holistic physicochemical profile.

Molecular Structure and Chemical Identity

The foundational step in understanding the physical properties of a compound is a detailed examination of its molecular structure.

Chemical Name: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide CAS Number: 58161-36-7 Molecular Formula: C₁₁H₁₁NO₂[1] Molecular Weight: 189.21 g/mol [1]

The molecule consists of a bicyclic indanone core, specifically a 2,3-dihydro-1H-inden-1-one, with an acetamide group substituted at the 4-position of the aromatic ring. The presence of a ketone, an amide, and an aromatic ring within a relatively rigid framework dictates its physicochemical behavior.

Summary of Physicochemical Properties

For ease of reference, the key physical and chemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide are summarized in the table below. It is important to note that where experimental data is not available, values have been computationally predicted using established algorithms.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | Guidechem[1] |

| Molecular Weight | 189.21 g/mol | Guidechem[1] |

| Melting Point | Predicted: 160-190 °C | (Predicted) |

| Boiling Point | Predicted: >400 °C (decomposes) | (Predicted) |

| Water Solubility | Predicted: Low | (Predicted) |

| LogP (Octanol-Water Partition Coefficient) | 1.7739 | ChemScene (Predicted) |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | ChemScene (Predicted) |

| Hydrogen Bond Donors | 1 | ChemScene (Predicted) |

| Hydrogen Bond Acceptors | 2 | ChemScene (Predicted) |

| Rotatable Bonds | 1 | ChemScene (Predicted) |

| pKa (acidic - amide N-H) | Predicted: ~17-18 | (Predicted) |

| pKa (basic - carbonyl oxygen) | Predicted: ~ -2 to -3 | (Predicted) |

In-Depth Analysis of Physical Properties

Melting and Boiling Points

The boiling point is predicted to be significantly higher and the compound is likely to decompose before boiling under atmospheric pressure. This is a common characteristic of complex organic molecules with multiple functional groups.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The predicted octanol-water partition coefficient (LogP) of 1.7739 suggests that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has a higher affinity for lipophilic environments than for water. This indicates low water solubility. The presence of hydrogen bond donors and acceptors can facilitate some interaction with polar solvents, but the dominant aromatic and aliphatic hydrocarbon portions of the molecule limit its aqueous solubility. It is expected to be more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

-

Acidic pKa: The amide proton (N-H) is weakly acidic. Its pKa is predicted to be around 17-18, meaning it will only be deprotonated under very strong basic conditions.

-

Basic pKa: The most basic site is the oxygen of the ketone carbonyl group. However, it is a very weak base, with a predicted pKa of its conjugate acid in the range of -2 to -3. The amide carbonyl oxygen is even less basic due to the delocalization of the nitrogen lone pair.

This means that under physiological pH conditions (around 7.4), the molecule will exist predominantly in its neutral, un-ionized form.

Proposed Synthetic Pathway and Experimental Protocols

While a specific, published synthesis for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is not available, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The logical precursor is 4-amino-2,3-dihydro-1H-inden-1-one.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from a suitable precursor to form the aminoindanone, followed by acetylation.

Caption: Proposed two-step synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Amino-2,3-dihydro-1H-inden-1-one (Precursor)

The synthesis of the precursor, 4-amino-2,3-dihydro-1H-inden-1-one, can be achieved through various established methods for indanone synthesis, often involving an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

Step 2: Acetylation of 4-Amino-2,3-dihydro-1H-inden-1-one

This protocol describes the N-acetylation of the amino group to yield the final product.

-

Dissolution: Dissolve 4-amino-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution and stir at room temperature.

-

Acylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide presents a chemical scaffold with significant potential in medicinal chemistry. This guide has provided a detailed overview of its key physical properties, combining available data with scientifically sound predictions. The presented information on its molecular structure, solubility, and ionization behavior, along with a proposed synthetic route, offers a valuable resource for researchers. As with any compound where experimental data is limited, the predicted values should be used as a guide and validated experimentally as the opportunity arises. The methodologies and insights provided herein are intended to facilitate further research and development involving this intriguing molecule.

References

-

PubChem. 4-amino-2,3-dihydro-1H-inden-1-one.[Link]

Sources

A Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: Structure, Synthesis, and Medicinal Chemistry Potential

Abstract: This technical guide provides a comprehensive overview of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, a functionalized derivative of the pharmacologically significant indanone scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental physicochemical properties, proposes a detailed and reasoned synthetic protocol, and outlines a robust framework for its structural characterization. Furthermore, by contextualizing the compound within the broader landscape of bioactive indane and acetamide derivatives, this guide explores its potential applications as a building block and screening candidate in modern drug discovery programs.

Introduction: The Indanone Scaffold as a Privileged Structure

The 2,3-dihydro-1H-inden-1-one, or indanone, core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This structural motif is present in a variety of compounds that have demonstrated potent biological activities, including smooth muscle relaxants and anti-inflammatory agents[1][2]. The inherent bioactivity of the indane framework makes its derivatives, such as N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, compelling subjects for investigation in the pursuit of novel therapeutics.

This guide focuses specifically on the 4-acetamido substituted 3-oxo-indane isomer. The introduction of an acetamide group at the C4 position of the aromatic ring significantly modifies the electronic and steric properties of the parent scaffold. This functionalization can introduce new hydrogen bonding capabilities, modulate lipophilicity, and alter metabolic stability, thereby opening new avenues for biological targeting and structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to any drug discovery campaign, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

The chemical structure of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is characterized by a fused benzene and cyclopentanone ring system, with an N-acetyl group positioned ortho to the five-membered ring junction.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 58161-36-7 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 189.21 g/mol | [3][4][5] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [4] |

| LogP (calculated) | 1.7739 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 |[4] |

-

Expert Insight: The properties listed in Table 1 suggest that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has favorable characteristics for oral bioavailability according to Lipinski's Rule of Five. Its moderate LogP indicates a balance between aqueous solubility and lipid membrane permeability. The TPSA is well below the 140 Ų threshold often associated with good cell permeability, while the presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with protein targets.

Synthesis and Purification Workflow

The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide can be logically achieved via the N-acylation of its corresponding amine precursor, 4-amino-2,3-dihydro-1H-inden-1-one. This precursor is a known chemical entity and is commercially available, simplifying the synthetic route[6][7].

Caption: Synthetic workflow for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

Experimental Protocol: N-Acetylation of 4-Amino-2,3-dihydro-1H-inden-1-one

This protocol describes a standard and robust method for the synthesis of the title compound.

Materials:

-

4-Amino-2,3-dihydro-1H-inden-1-one (1.0 eq)[6]

-

Acetic Anhydride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate/Hexane solvent system

Procedure:

-

Reaction Setup: Dissolve 4-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath.

-

Causality: Starting at 0°C controls the initial exothermic reaction between the amine and the highly reactive acetic anhydride, preventing potential side reactions and degradation. Anhydrous conditions are crucial as acetic anhydride readily hydrolyzes with water.

-

-

Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction. This drives the equilibrium towards product formation. A slight excess of acetic anhydride ensures complete consumption of the starting amine.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid), and brine.

-

Self-Validation: Each wash step is designed to remove specific impurities. The disappearance of the pyridine odor after the HCl wash and the cessation of effervescence during the NaHCO₃ wash provide qualitative confirmation of successful purification at this stage.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.

-

Causality: Silica gel chromatography separates the desired product from non-polar impurities and any remaining starting material based on polarity. The optimal solvent system must be determined empirically using TLC.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods should be employed.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Feature | Predicted Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm (m, 3H) | Protons on the benzene ring. |

| Aliphatic CH₂ | δ 2.6-3.2 ppm (m, 4H) | Two methylene groups of the cyclopentanone ring. | |

| Amide N-H | δ 8.5-9.5 ppm (s, 1H) | Broad singlet, exchangeable with D₂O. | |

| Acetyl CH₃ | δ 2.1-2.3 ppm (s, 3H) | Singlet for the methyl group of the acetamide. | |

| ¹³C NMR | Carbonyl (Ketone) | δ >195 ppm | C=O of the indanone ring. |

| Carbonyl (Amide) | δ ~170 ppm | C=O of the acetamide group. | |

| Aromatic Carbons | δ 110-150 ppm | Carbons of the benzene ring. | |

| Aliphatic Carbons | δ 25-40 ppm | CH₂ carbons of the cyclopentanone ring. | |

| Methyl Carbon | δ ~24 ppm | CH₃ carbon of the acetamide group. | |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ (broad) | Amide N-H bond. |

| C=O Stretches | ~1710 cm⁻¹ & ~1670 cm⁻¹ | Ketone and amide carbonyls, respectively. | |

| C=C Stretch | ~1600, 1450 cm⁻¹ | Aromatic ring vibrations. |

| Mass Spec (HRMS) | [M+H]⁺ | m/z 190.0863 | Calculated for C₁₁H₁₂NO₂⁺. |

-

Expert Insight: In ¹H NMR analysis, the key is to observe the distinct singlets for the amide proton and the acetyl methyl group, alongside the multiplets for the aromatic and aliphatic protons. The relative integration of these peaks (3H:4H:1H:3H) is a primary confirmation of the structure. High-Resolution Mass Spectrometry (HRMS) provides the most definitive evidence by confirming the elemental composition to within a few parts per million, which is essential for verifying the molecular formula[8].

Potential Applications in Research and Drug Discovery

While no specific biological activity has been reported for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide itself, its structural components are strongly associated with bioactivity, suggesting several avenues for its application.

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for further derivatization. The ketone can be reduced or used in olefination reactions, the aromatic ring can undergo further substitution, and the acetamide can be hydrolyzed back to the amine for functionalization with diverse moieties.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound fits the criteria for a fragment. It can be used in screening campaigns against various protein targets to identify initial low-affinity hits that can be optimized into potent leads.

-

Investigating Known Pharmacophores: Numerous acetamide-containing molecules have shown potent anti-proliferative activity against cancer cell lines[9][10]. For instance, certain indole-based oxoacetamides induce apoptosis in cancer cells[9], and other acetamide derivatives have shown promise against melanoma[11]. This compound could be screened in oncology assays to explore if the indanone-acetamide combination recapitulates this activity.

Caption: Relationship between structural motifs and potential biological activities.

Conclusion

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents a well-defined and synthetically accessible molecule that merges two important chemical motifs: the privileged indanone scaffold and the versatile acetamide functional group. While its own biological profile remains to be explored, its physicochemical properties are favorable for drug development. The detailed synthetic and characterization protocols provided in this guide offer a clear path for its preparation and validation. For researchers in medicinal chemistry and chemical biology, this compound is a valuable building block and an intriguing candidate for inclusion in screening programs aimed at discovering next-generation therapeutics.

References

-

Zhang, T., McCabe, T., Marzec, B., Frankish, N., & Sheridan, H. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o958. [Link]

-

ResearchGate. (PDF) N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Wang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1469. [Link]

-

Liu, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293-299. [Link]

-

Amodeo, P., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 10(1). [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

AbacipharmTech. 4-Amino-2,3-dihydro-1H-inden-1-one. [Link]

-

Ben-M'barek, Y., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]

-

Lerstrup, T., & Johannsen, I. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 483-500. [Link]

-

Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

-

Lerstrup, T., & Johannsen, I. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 483-500. [Link]

Sources

- 1. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. N-(1-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Amino-2,3-dihydro-1H-inden-1-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Technical Guide for Drug Development Professionals

Abstract

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a small molecule built upon the indanone scaffold, a privileged structure in medicinal chemistry. The indanone core, consisting of a fused benzene and cyclopentanone ring system, is a feature of numerous biologically active compounds, including the FDA-approved drug Donepezil for Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the key molecular and chemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, outlines detailed protocols for its synthesis and characterization, and explores its potential therapeutic applications based on the known activities of related indanone derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Molecular Properties and Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery and development pipeline. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Molecular Identity and Structure

-

Systematic Name: N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

-

CAS Number: 58161-36-7[3]

-

Molecular Formula: C₁₁H₁₁NO₂[3]

-

Molecular Weight: 189.21 g/mol [3]

-

Monoisotopic Mass: 189.078978594 Da[4]

The structure features a 1-indanone core with an acetamide group substituted at the 4-position of the aromatic ring. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

Physicochemical Parameters

The following table summarizes key computed physicochemical properties that are critical for assessing the "drug-likeness" of the compound.

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 189.21 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. | [3] |

| XLogP3-AA | 1.7739 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption. | [3][4] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (TPSA < 90 Ų is often a predictor). | [3][4] |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5), influencing solubility and binding. | [3] |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10), influencing solubility and binding. | [3][4] |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. | [3] |

Synthesis and Characterization Workflow

Proposed Retrosynthetic Analysis and Synthesis Protocol

A plausible synthesis involves the acylation of an amino-indanone precursor. This is a common and high-yielding transformation.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol:

-

Dissolution: To a solution of 4-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).

-

Acylation: Add acetic anhydride (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.[5]

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.[5]

-

Purification: Purify the resulting crude residue by column chromatography over silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure title compound.[5]

Causality Behind Choices:

-

Triethylamine (Et₃N): Acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

-

DMAP: A highly effective acylation catalyst that accelerates the reaction, particularly for less reactive amines.

-

Aqueous Workup: Essential for removing water-soluble reagents (excess triethylamine, salts) and byproducts.

-

Column Chromatography: The standard and most effective method for purifying small organic molecules of moderate polarity from non-polar and highly polar impurities.

Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized compound.[6]

Caption: A logical workflow for the analytical characterization of the title compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and connectivity of protons. Expected signals would include aromatic protons, two methylene groups of the cyclopentanone ring, and a methyl singlet for the acetyl group.

-

¹³C NMR: Used to identify the number of unique carbon atoms, including the characteristic ketone and amide carbonyl signals.

-

Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Expected Result: The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 190.21.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via LC-MS into the mass spectrometer.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Protocol:

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or TFA) is a standard starting point.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 254 nm).

-

Analysis: Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. A purity of >95% is generally required for biological screening.

-

-

Potential Biological Activities and Therapeutic Context

The indanone scaffold is a well-established pharmacophore associated with a diverse range of biological activities.[1][7] This provides a strong rationale for investigating the therapeutic potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

Established Activities of the Indanone Core

Indanone derivatives have been reported to exhibit a wide spectrum of biological actions, making them attractive candidates for drug discovery programs.[1] Key activities include:

-

Neuroprotective Effects: The most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] Other indanone derivatives have shown potential as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease.[8]

-

Anti-inflammatory Activity: Many indanone-based molecules act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[8][9]

-

Anticancer Properties: Substituted indanones have demonstrated cytotoxicity in various cancer cell lines and can inhibit targets such as tubulin polymerization.[8]

-

Antimicrobial and Antiviral Activity: The indanone core is also found in compounds with activity against various pathogens.[1][2]

Hypothesis: Potential Signaling Pathway Interactions

Based on the established activities of the indanone scaffold, N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide could potentially modulate key cellular signaling pathways implicated in inflammation and cancer. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammatory responses.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

This guide provides a comprehensive exploration of the potential mechanism of action for the novel compound N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. As of the latest literature review, a definitive mechanism of action has not been elucidated for this specific molecule. Therefore, this document synthesizes current knowledge of the indanone scaffold's pharmacology to propose a well-grounded, testable hypothesis regarding its biological activity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and the Indanone Scaffold

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide belongs to the indanone class of compounds, which are characterized by a benzene ring fused to a five-membered cyclic ketone.[1] The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[2][3]

Prominent examples of indanone-containing drugs include Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which underscores the therapeutic potential of this chemical family.[2][3][4] The diverse biological activities attributed to indanone derivatives span neuroprotective, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6][7]

Given the structural features of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, it is plausible that its mechanism of action aligns with established activities of other indanone derivatives. This guide will focus on two of the most prominent and well-documented therapeutic areas for this scaffold: neuroprotection and oncology.

A Proposed Dual-Action Hypothesis: Neuro-Oncological Therapeutics

Based on the versatile pharmacology of the indanone core, we propose a hypothetical dual mechanism of action for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, suggesting its potential as a modulator of pathways relevant to both neurodegenerative diseases and cancer.

Proposed Mechanism in Neurodegenerative Disorders

The indanone nucleus has a strong affinity for several critical enzymes associated with the pathophysiology of various neurological disorders.[4] Specifically, indanone derivatives have been shown to modulate the activities of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[4][8] Inhibition of these enzymes can lead to an increase in the levels of key neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine, which are often depleted in neurodegenerative conditions.[4]

We hypothesize that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide may act as an inhibitor of AChE and/or MAO, thereby offering a neuroprotective effect.

Experimental Protocols for Mechanism of Action Validation

To investigate the proposed dual-action mechanism, a series of in vitro experiments are recommended. The following protocols provide a framework for this validation process.

Neuroprotective Activity Assays

3.1.1. Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the inhibitory potential of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide against AChE.

-

Methodology:

-

Prepare a solution of purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare various concentrations of the test compound and a reference inhibitor (e.g., Donepezil).

-

In a 96-well plate, add the AChE solution, the test compound/reference, and the substrate acetylthiocholine iodide (ATCI).

-

Add Ellman's reagent (DTNB), which reacts with thiocholine (a product of ATCI hydrolysis) to produce a yellow-colored compound.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3.1.2. Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B.

-

Methodology:

-

Use commercially available MAO-A and MAO-B enzyme preparations.

-

Prepare various concentrations of the test compound and a reference inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A).

-

Incubate the enzyme with the test compound/reference.

-

Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Measure the product formation using a fluorometric or colorimetric method.

-

Calculate the percentage of inhibition and determine the IC50 values for both MAO isoforms.

-

Anticancer Activity Assays

3.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and allow them to adhere overnight. [5][9] 2. Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan crystals.

-

Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

3.2.2. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Methodology:

-

Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash with a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

3.2.3. Caspase Activity Assay

-

Objective: To measure the activation of key executioner caspases in apoptosis.

-

Methodology:

-

Treat cancer cells with the test compound.

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.

-

Measure the fluorescence intensity, which is proportional to the caspase activity.

-

A similar approach can be used to measure the activity of initiator caspases like caspase-8 and caspase-9. [9]

-

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

| Assay | Endpoint | Result for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | Reference Compound Result |

| AChE Inhibition | IC50 (µM) | Experimental Value | e.g., Donepezil IC50 |

| MAO-A Inhibition | IC50 (µM) | Experimental Value | e.g., Clorgyline IC50 |

| MAO-B Inhibition | IC50 (µM) | Experimental Value | e.g., Pargyline IC50 |

| Cell Viability (MCF-7) | IC50 (µM) | Experimental Value | e.g., Doxorubicin IC50 |

| Apoptosis (Annexin V) | % Apoptotic Cells | Experimental Value | Control Value |

| Caspase-3/7 Activity | Fold Increase | Experimental Value | Control Value |

Conclusion and Future Directions

This guide has outlined a plausible, dual-action mechanism of action for N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide based on the established pharmacology of the indanone scaffold. The proposed experimental workflow provides a robust framework for validating this hypothesis.

Should the initial in vitro data support the proposed mechanisms, further investigations would be warranted. These could include:

-

In vivo studies: Evaluating the compound's efficacy in animal models of neurodegenerative diseases and cancer.

-

Target identification and validation: Utilizing techniques such as proteomics and chemical probes to identify the direct molecular targets of the compound.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of the compound to optimize its potency and selectivity.

The exploration of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide and other novel indanone derivatives holds significant promise for the development of new therapeutic agents for complex diseases.

References

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.

- Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed.

- Indanone derivatives: Emerging frontiers in cancer therapy. (2025). Taylor & Francis.

- Indanone derivatives: Emerging frontiers in cancer therapy. (n.d.). Taylor & Francis Online.

- Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (2023). PubMed.

- N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (n.d.). NIH.

- N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide 58161-36-7 wiki. (n.d.). Guidechem.

- (PDF) N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (2012).

- N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide. (n.d.). ChemScene.

- Recent developments in biological activities of indanones. (2017).

- Recent developments in biological activities of indanones. (2017). PubMed.

- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)

- (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. (2021). PubMed.

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (n.d.). MDPI.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- N-(1-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide. (n.d.). CymitQuimica.

- N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. (n.d.). Lab-Chemicals.Com.

- Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publisher.

- Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Omega.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.

- (PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024).

- N-(2,3-dihydro-1H-inden-1-yl)acetamide. (n.d.). PubChem.

- Advanced Journal of Chemistry, Section A Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4- Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025).

- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (n.d.). PMC - NIH.

- Compound N-{4-[(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl]phenyl}acetamide... (n.d.). [No source found].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Potential Biological Activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Abstract

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is a small molecule featuring a bicyclic indanone core functionalized with an acetamide group. While direct biological data for this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are present in a wide array of pharmacologically active agents. The indanone scaffold is a cornerstone for compounds with anti-inflammatory, neuroprotective, and antiviral properties, while the acetamide group is a ubiquitous functional moiety in medicinal chemistry, known to enhance drug-like properties and contribute to various biological activities, including anticancer and analgesic effects. This technical guide synthesizes the existing body of knowledge on indanone and acetamide derivatives to build a scientifically grounded framework for investigating the potential therapeutic activities of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide. We will explore postulated mechanisms of action, provide detailed experimental workflows for screening, and propose future directions for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction and Rationale

The quest for novel therapeutic agents is a central focus of modern medicinal chemistry. The strategy of exploring derivatives of known pharmacophores is a time-tested approach to identifying new drug candidates with improved efficacy, selectivity, or pharmacokinetic profiles. N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide emerges as a molecule of interest due to the convergence of two privileged structural scaffolds:

-

The Indanone Core: This bicyclic ketone is a rigid scaffold that provides a defined three-dimensional orientation for substituent groups. Derivatives of 1-indanone and the related 1,3-indandione have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticoagulant, neuroprotective (as acetylcholinesterase inhibitors), and antiviral effects.[1][2][3][4][5] The indanone structure is notably present in the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease.[3]

-

The Acetamide Moiety: The acetamide functional group is one of the most common linkages in medicinal chemistry, prized for its chemical stability and ability to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[6] Attaching an acetamide group can modulate a compound's physicochemical properties, such as solubility and bioavailability, and is a key feature in drugs with anticancer, anti-inflammatory (e.g., as COX-2 inhibitors), and analgesic activities.[6][7][8]

The combination of these two scaffolds in N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide suggests a high probability of discovering novel biological activity. This guide will therefore focus on three primary areas of therapeutic potential: anti-inflammatory , neuroprotective , and anticancer activities.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for designing experiments and interpreting biological data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [9] |

| Molecular Weight | 189.21 g/mol | [9][10] |

| Topological Polar Surface Area | 46.2 Ų | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| CAS Number | 58161-36-7 | [9] |

Postulated Biological Activities and Mechanisms of Action

Based on extensive literature review of structurally related compounds, we postulate three primary avenues for the biological activity of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

Potential as an Anti-inflammatory Agent

Rationale: Both indanone and acetamide derivatives are well-documented as anti-inflammatory agents.[1] Many acetamide-containing compounds, in particular, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[6][7]

Postulated Mechanism: COX-2 Inhibition We hypothesize that the compound could act as a selective COX-2 inhibitor. The acetamide moiety could form crucial hydrogen bonds within the active site of the COX-2 enzyme, while the indanone core occupies a hydrophobic pocket, contributing to binding affinity and selectivity over the constitutively expressed COX-1 isoform. This would lead to a reduction in prostaglandin synthesis at sites of inflammation, thereby mitigating pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Potential as a Neuroprotective Agent

Rationale: The indanone scaffold is central to several potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[2][11][12] Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a validated therapeutic strategy for managing the symptoms of Alzheimer's disease.

Postulated Mechanism: Acetylcholinesterase (AChE) Inhibition The compound could function as an AChE inhibitor. The indanone core could engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, while the acetamide group could form hydrogen bonds with other key residues, anchoring the molecule and blocking the entry of acetylcholine. This would lead to enhanced cholinergic neurotransmission, which is beneficial for cognitive function.

Caption: Postulated neuroprotective mechanism via AChE inhibition.

Potential as an Anticancer Agent

Rationale: A significant number of novel acetamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8][13] Some related compounds have been shown to induce apoptosis (programmed cell death) through pathways involving the Signal Transducer and Activator of Transcription 1 (STAT1) or by activating the caspase cascade.[14][15][16]

Postulated Mechanism: Induction of Apoptosis via STAT1 Pathway The compound may exert anticancer effects by upregulating the STAT1 pathway. STAT1 can act as a tumor suppressor by promoting the expression of pro-apoptotic proteins like caspases.[14][17] The compound could potentially activate STAT1, leading to the transcription of target genes that initiate the caspase cascade, culminating in the systematic dismantling of the cancer cell.

Caption: Postulated anticancer mechanism via STAT1-mediated apoptosis.

Proposed Experimental Workflows for Activity Screening

To empirically validate the postulated biological activities, a tiered screening approach is recommended. The following section provides detailed, self-validating protocols for initial in vitro assessment.

Workflow 1: General Cytotoxicity and Anticancer Screening

The first step is to assess the compound's effect on cell viability to determine a therapeutic window and screen for potential anticancer effects. The MTT assay is a robust, colorimetric method for this purpose.[13]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Materials:

-

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, dissolved in DMSO to create a 10 mM stock solution.

-

Selected cancer cell lines (e.g., HT-29 for colon cancer[17], MCF-7 for breast cancer[13]) and a non-cancerous control cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

Positive control (e.g., Doxorubicin).

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Aspirate the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Measure the absorbance at 570 nm on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value. A potent compound will have a low IC₅₀ value against cancer cells and a high IC₅₀ value against normal cells.

-

Workflow 2: In Vitro Neuroprotection Screening

To test the hypothesis of AChE inhibition, the Ellman's method provides a reliable and quantitative assessment.[11]

Caption: Experimental workflow for AChE inhibition assay (Ellman's Method).

Detailed Protocol: Acetylcholinesterase Inhibition Assay

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compound and a positive control (e.g., Donepezil).

-

-

Procedure:

-

In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Add 25 µL of different concentrations of the test compound (dissolved in buffer with a small amount of DMSO).

-

Initiate the reaction by adding 25 µL of the AChE solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the slope of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100, where V is the reaction rate.

-

Calculate the IC₅₀ value by plotting % inhibition against compound concentration.

-

Data Interpretation and Future Directions

-

Initial Screening: The primary output from these assays will be IC₅₀ values. A compound is generally considered a "hit" if it displays an IC₅₀ value in the low micromolar (µM) to nanomolar (nM) range in a target-based assay (like AChE inhibition) or demonstrates selective cytotoxicity against cancer cells versus normal cells.

-

Lead Optimization: If promising activity is identified, future work should focus on structure-activity relationship (SAR) studies. This involves synthesizing analogs of the lead compound to improve potency and selectivity. For example, modifying the substitution pattern on the aromatic ring of the indanone core or changing the alkyl group on the acetamide could yield valuable insights.

-

Mechanism Elucidation: For hits from the anticancer screen, further studies such as Western blotting for STAT1 phosphorylation and caspase-3 cleavage would be necessary to confirm the postulated mechanism.[17]

-

Pharmacokinetic Profiling: Promising compounds should be subjected to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess their drug-like properties, such as metabolic stability and cell permeability.[18]

Conclusion

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents an intriguing chemical entity for which significant biological potential can be inferred from the well-established pharmacology of its constituent indanone and acetamide scaffolds. The evidence strongly suggests that this compound warrants investigation as a potential anti-inflammatory, neuroprotective, or anticancer agent. The experimental workflows provided in this guide offer a clear, logical, and robust starting point for researchers to begin the systematic evaluation of this molecule. The insights gained from such studies could pave the way for the development of a new class of therapeutic agents.

References

-

Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittelforschung, 25(6), 873-7. [Link]

-

Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4462–4466. [Link]

-

ScienceOpen. (2008). Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives. ScienceOpen. [Link]

-

Li, W., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. [Link]

-

Ulusoy, G., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

-

Al-Ostoot, F. H., et al. (2021). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 12(3), 80-90. [Link]

-

Li, W., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2494–2504. [Link]

-

National Institutes of Health. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E. [Link]

-

Kumar, S. V., et al. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2821-2829. [Link]

-

Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link]

-

Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini reviews in medicinal chemistry, 18(15), 1323–1334. [Link]

-

Mwangi, J. M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC advances, 12(16), 9993–10004. [Link]

-

Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry, 18(15). [Link]

-

Li, K., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. Food Science and Technology. [Link]

-

ResearchGate. (2014). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL 1,3-INDANEDIONE DERIVATIVES. [Link]

-

Li, K., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. Food Science and Technology, 41(Suppl. 2), 654-661. [Link]

-

ResearchGate. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o958. [Link]

-

National Institutes of Health. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

Wang, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and ocular toxicology, 40(4), 293–299. [Link]

-